

"1-(6-Chloropyrazin-2-yl)azepane" potential biological targets

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Compound of Interest

Compound Name: 1-(6-Chloropyrazin-2-yl)azepane

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An In-Depth Technical Guide to the Potential Biological Targets of **1-(6-Chloropyrazin-2-yl)azepane**

Abstract

The compound **1-(6-chloropyrazin-2-yl)azepane** represents a novel chemical entity for which no direct biological data has been publicly reported. Its structure, however, combines two pharmacologically significant scaffolds: the 6-chloropyrazine moiety and the azepane ring. This guide provides a comprehensive, predictive analysis of its potential biological targets, grounded in the established pharmacology of these constituent fragments. We will explore likely target classes, including protein kinases, G-Protein Coupled Receptors (GPCRs), and other enzymes and ion channels. For each potential target, we will present the scientific rationale, supporting data from structurally related compounds, and detailed, field-proven experimental protocols for validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to initiate an investigation into the therapeutic potential of this and similar molecules.

Introduction: A Predictive Approach to a Novel Scaffold

The discovery of a new chemical entity (NCE) like **1-(6-chloropyrazin-2-yl)azepane** presents both an opportunity and a challenge. The opportunity lies in its potential for novel pharmacology; the challenge is the absence of a defined biological target, which is the first step in a target-based drug discovery paradigm. The molecule's structure is a hybrid of a 6-chloropyrazine ring, a common feature in molecules targeting kinases and various enzymes, and an azepane ring, a seven-membered saturated heterocycle known for its conformational flexibility and presence in centrally active agents.[1][2]

Given the lack of empirical data for this specific compound, a rational, predictive approach is the most efficient starting point. This guide will leverage structure-activity relationship (SAR) data from public databases and the scientific literature to build a robust hypothesis-driven framework for target identification and validation. We will proceed from broad, in silico predictions to specific, high-throughput screening funnels and detailed confirmatory assays.

Foundational Strategy: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently scan the entire proteome to identify potential targets based on structural and chemical similarities to known ligands.[3][4] This process, often termed in silico target prediction or reverse docking, serves to prioritize experimental efforts.

Rationale for a Computational First-Pass

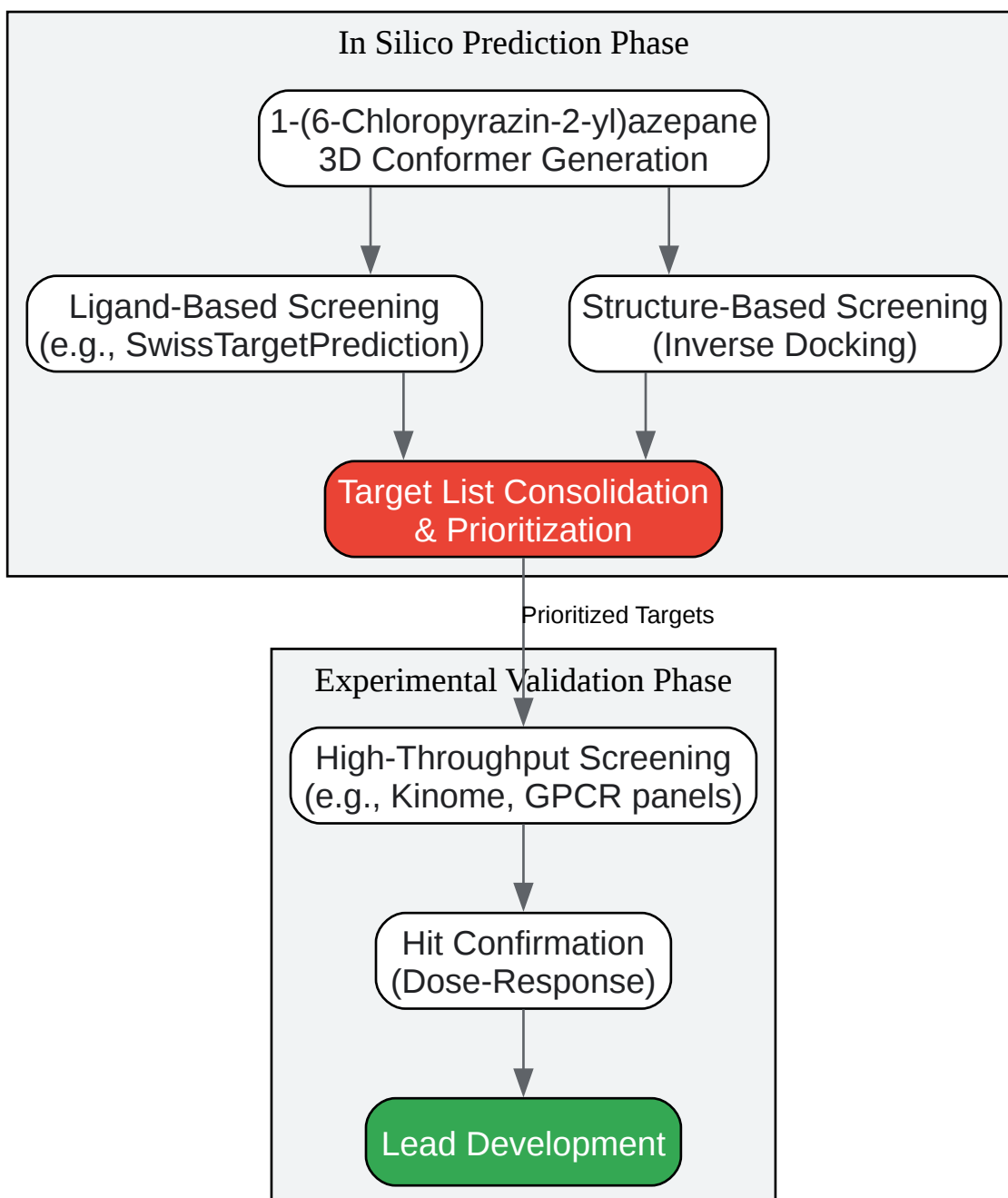
The core principle is that structurally similar molecules often exhibit similar polypharmacology. By comparing the 2D and 3D features of **1-(6-chloropyrazin-2-yl)azepane** against extensive databases of compounds with known biological targets (e.g., ChEMBL, DrugBank), we can generate a ranked list of probable protein interactors.[5] This approach is cost-effective and can reveal unexpected therapeutic possibilities.

Recommended In Silico Workflow

- **Ligand-Based Screening:** Utilize platforms like SwissTargetPrediction or SuperPred to identify potential targets based on 2D and 3D chemical similarity to known bioactive

molecules.[6]

- Structure-Based Screening (Inverse Docking): If a high-quality 3D model of the compound can be generated, it can be computationally docked against a library of protein binding sites (e.g., the Protein Data Bank) to predict binding affinities and identify potential targets.[7]
- Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the 6-chloropyrazine and azepane scaffolds and screen it against a database of protein structures.
- Data Consolidation and Prioritization: Integrate the results from all computational methods. Targets that are predicted by multiple, orthogonal approaches should be prioritized for experimental validation.



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Caption: A streamlined workflow for target identification.

Potential Target Class I: Protein Kinases

The pyrazine scaffold is a well-established "privileged structure" in kinase inhibitor design. Its nitrogen atoms can act as key hydrogen bond acceptors, mimicking the hinge-binding motif of

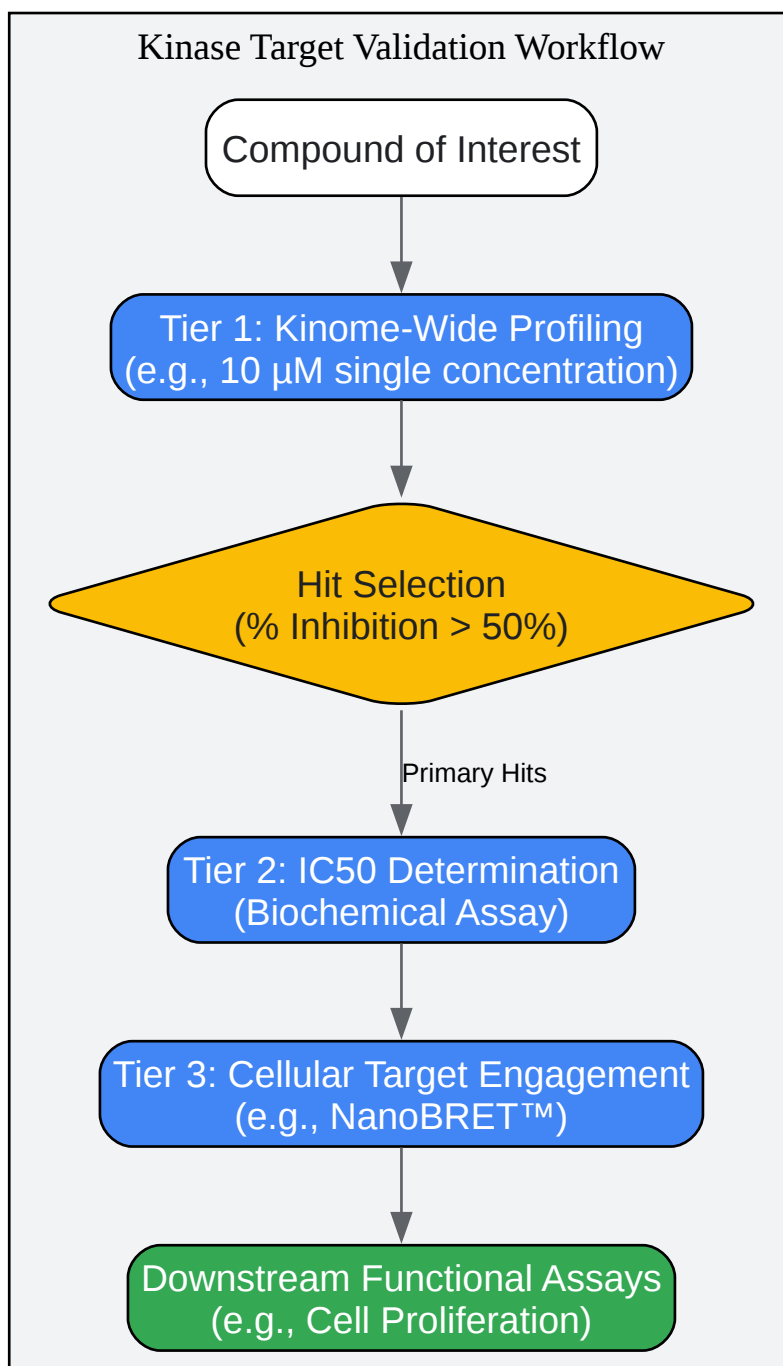
ATP. The 6-chloro substitution can provide additional interactions or serve as a synthetic handle.

Rationale and Supporting Evidence

Numerous pyrazine-containing compounds have been developed as potent kinase inhibitors. A notable example is the discovery of pyrazine-pyridine biheteroaryls as selective Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[8] Additionally, pyrazine derivatives have shown inhibitory activity against Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer.[9] The fusion of a heterocyclic ring system (azepane) to the pyrazine core could confer novel selectivity across the kinome.

Proposed Experimental Validation Workflow

A tiered approach is recommended, starting with a broad screen and narrowing down to specific targets.



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Caption: A tiered workflow for kinase target validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure the activity of any ADP-generating enzyme, making it ideal for confirming hits from a primary screen.[\[10\]](#)

Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant kinase enzyme and corresponding substrate
- **1-(6-Chloropyrazin-2-yl)azepane** (test compound)
- Staurosporine or other appropriate positive control inhibitor
- Kinase buffer (specific to the enzyme)
- White, opaque 384-well assay plates
- Multichannel pipettes and a plate-reading luminometer

Procedure:

- **Compound Preparation:** Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Then, dilute these concentrations into the appropriate kinase buffer.
- **Kinase Reaction Setup:**
 - To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for no inhibition, staurosporine for positive control).
 - Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer.
 - Add 5 µL of a 2X ATP solution to initiate the reaction. The final reaction volume is 10 µL. The final ATP concentration should be at or near the K_m for the specific kinase.
- **Incubation:** Incubate the plate at room temperature for 60 minutes. The time may need optimization depending on the kinase's activity.
- **ADP-Glo™ Reagent Addition:**

- Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Kinase Detection Reagent Addition:
 - Add 20 μ L of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
 - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Target Class II: GPCRs and Neurotransmitter Transporters

The azepane scaffold is a key component in numerous centrally active drugs.^[1] Its conformational flexibility allows it to adapt to the complex binding pockets of GPCRs and transporters.^[1] Recent explorations of novel bicyclic azepanes have identified potent inhibitors of monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT), as well as activity at the sigma-1 receptor (σ -1R).^{[11][12]}

Rationale and Supporting Evidence

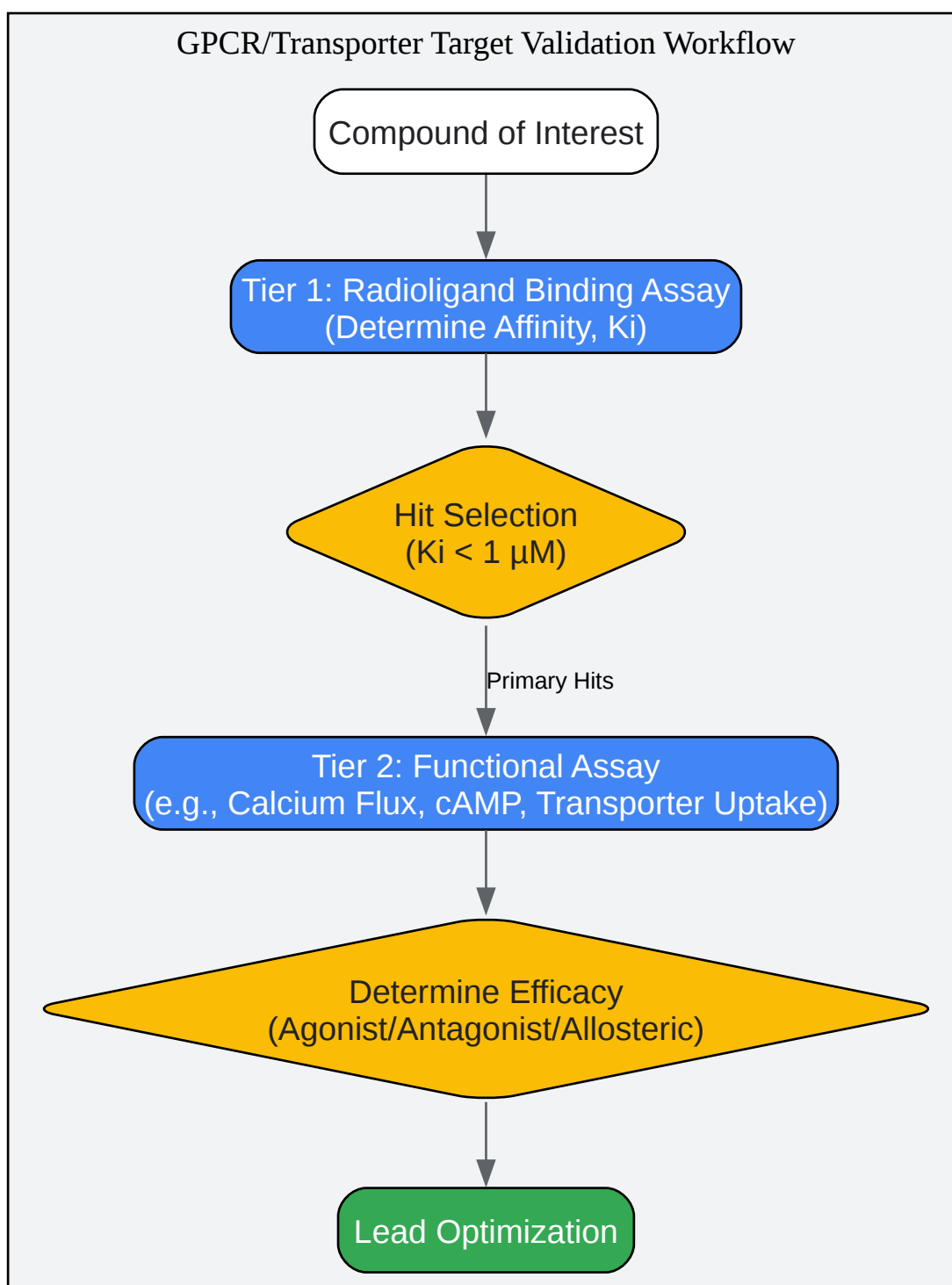
The combination of the azepane's 3D structure with the aromatic, electron-rich pyrazine ring could lead to interactions with key residues in the transmembrane domains of GPCRs or the binding sites of transporters. Structurally related oxazolo[3,4-a]pyrazine derivatives have been identified as antagonists of the Neuropeptide S Receptor (NPSR), a GPCR involved in anxiety and substance abuse. This provides a strong rationale for screening **1-(6-chloropyrazin-2-yl)azepane** against a panel of CNS-related receptors and transporters.

Table 1: Biological Activities of Representative Azepane-Containing Compounds

Compound Class	Target(s)	Reported Activity (IC50/Ki)	Reference
N-Benzylated Bicyclic Azepane	NET, DAT, σ -1R	< 100 nM (IC50)	[11]
Oxazolo[3,4-a]pyrazine	Neuropeptide S Receptor (NPSR)	Nanomolar range	
Azepane Derivatives	Monoamine Transporters	Potent Inhibition	[12]

Proposed Experimental Validation Workflow

A common workflow for GPCRs involves a primary binding assay to determine affinity, followed by a functional assay to determine efficacy (agonist, antagonist, or inverse agonist).



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Caption: A standard workflow for GPCR and transporter screening.

Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol describes a common functional assay for GPCRs that signal through the G α q pathway, leading to an increase in intracellular calcium.

Materials:

- HEK293 cells (or other suitable host) stably expressing the target GPCR.
- Fluo-4 AM or other calcium-sensitive fluorescent dye.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Test compound and known agonist/antagonist for the target receptor.
- Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
- Black-walled, clear-bottom 384-well microplates.
- Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

- Cell Plating: Seed the recombinant cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
 - Remove the cell culture medium from the plate and add 20 μ L of loading buffer to each well.
 - Incubate the plate for 60 minutes at 37°C in the dark.
- Compound Preparation (Antagonist Mode):

- Prepare serial dilutions of the test compound in assay buffer at 4X the final desired concentration.
- Add 10 μ L of the diluted test compound to the appropriate wells.
- Incubate for 15-30 minutes at room temperature.
- Agonist Preparation: Prepare the known receptor agonist in assay buffer at 4X its EC80 concentration.
- Data Acquisition:
 - Place the cell plate into the fluorescent plate reader and allow the temperature to equilibrate.
 - Measure baseline fluorescence for 10-20 seconds.
 - Use the instrument's automated injector to add 10 μ L of the agonist solution to all wells.
 - Immediately begin measuring the fluorescence signal every 1-2 seconds for a period of 2-3 minutes.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) from baseline for each well.
 - For antagonist determination, plot the agonist response versus the concentration of the test compound.
 - Fit the data to a four-parameter logistic equation to determine the IC50 of the antagonist.

Other Potential Target Classes

Based on the known activities of the constituent scaffolds, other enzyme and ion channel families warrant investigation.

- Protein Tyrosine Phosphatases (PTPs): Azepane derivatives have recently been reported as dual inhibitors of PTPN1 and PTPN2, which are negative regulators of immune signaling

pathways and are considered attractive targets in immuno-oncology.[13]

- Epithelial Sodium Channel (ENaC): Diamino-chloropyrazine derivatives, such as amiloride, are known blockers of ENaC.[14] This target is relevant for diseases like cystic fibrosis.
- Anti-Tubercular Targets: The 6-chloropyrazine-2-carboxamide scaffold is a known pharmacophore for anti-tubercular agents. Molecular docking studies suggest these compounds may target enzymes like InhA in *Mycobacterium tuberculosis*.[15]

For these targets, specific enzymatic or electrophysiological assays would be required for validation. For example, PTP activity can be measured using a colorimetric assay with a substrate like p-nitrophenyl phosphate (pNPP), while ENaC activity is typically measured using Ussing chamber or patch-clamp electrophysiology.

Summary and Future Directions

The novel compound **1-(6-chloropyrazin-2-yl)azepane** holds considerable therapeutic potential due to its hybrid structure. While empirical data is absent, a robust, hypothesis-driven investigation can be initiated based on the known pharmacology of its core fragments.

Table 2: Summary of Predicted Target Classes and Rationale

Target Class	Rationale	Key Scaffolds	Primary Screening Method
Protein Kinases	Pyrazine is a known kinase hinge-binder.	6-Chloropyrazine	Kinome-wide activity panel
GPCRs/Transporters	Azepane provides 3D structure for CNS targets.	Azepane	Radioligand binding panel
Phosphatases (PTPs)	Azepane derivatives are known PTPN1/2 inhibitors.	Azepane	PTP enzyme panel
Ion Channels (ENaC)	Chloropyrazine is a key part of ENaC blockers.	6-Chloropyrazine	Electrophysiology
Anti-Tubercular	Chloropyrazine-carboxamides have known activity.	6-Chloropyrazine	M. tuberculosis growth inhibition

The most logical path forward is to first perform broad, cost-effective panel screenings against kinases and CNS receptors/transporters. Positive hits from these screens would then dictate the direction of more focused medicinal chemistry and biology efforts. A parallel phenotypic screen, for example in a panel of cancer cell lines, could also provide an unbiased route to identifying its mechanism of action, followed by target deconvolution studies.^{[16][17]} This dual approach—combining hypothesis-driven target prediction with unbiased phenotypic screening—offers the highest probability of successfully elucidating the biological function of this promising new molecule.

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